3-iodo-1H-indole-6-carbonitrile
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Overview
Description
3-iodo-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by an indole core substituted with an iodine atom at the 3-position and a cyano group at the 6-position.
Mechanism of Action
Target of Action
3-Iodo-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that is a key building block in many drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .
Mode of Action
For example, some indole derivatives have been found to inhibit certain enzymes at subnanomolar concentrations . The reactivity of indole derivatives with iodine at position 3 has also been studied using cross-coupling reactions .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the storage temperature can affect the stability of the compound .
Preparation Methods
The synthesis of 3-iodo-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the iodination of 1H-indole-6-carbonitrile using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-iodo-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole core can undergo oxidation to form various oxidized derivatives, while reduction reactions can lead to the formation of reduced indole compounds.
Coupling Reactions: The cyano group at the 6-position can participate in coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-iodo-1H-indole-6-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
3-iodo-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:
1H-indole-3-carboxaldehyde: Another indole derivative with a formyl group at the 3-position, known for its use in the synthesis of various bioactive compounds.
1H-indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
1H-indole-3-acetic acid: A naturally occurring indole derivative with a carboxymethyl group at the 3-position, known for its role as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-iodo-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWRYCNOUKJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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